

# A Technical Guide to Ytterbium Dichloride: Commercial Availability, Purity, and Synthesis

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## Compound of Interest

Compound Name: Ytterbium dichloride

Cat. No.: B080028

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ytterbium dichloride** ( $\text{YbCl}_2$ ) and its common precursor, ytterbium(III) chloride ( $\text{YbCl}_3$ ), focusing on their commercial availability, purity, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals in various scientific fields, including drug development, who require high-purity ytterbium compounds.

## Commercial Availability and Purity

Ytterbium(III) chloride ( $\text{YbCl}_3$ ) is widely available commercially in both anhydrous and hydrated forms. Purities typically range from 99.9% (trace metals basis) to ultra-high purities of 99.9999% (6N). It is commonly supplied as a white crystalline powder or in lump form. In contrast, ytterbium(II) chloride ( $\text{YbCl}_2$ ) is significantly less common commercially due to its instability and strong reducing nature. It is a green crystalline solid that is unstable in aqueous solutions, where it reduces water to hydrogen gas<sup>[1]</sup>. Researchers often need to synthesize  $\text{YbCl}_2$  in situ or acquire it from specialized chemical suppliers who can handle and ship such reactive materials appropriately.

Below is a summary of representative commercial suppliers and the typical purities offered for ytterbium(III) chloride.

Supplier	Product Name	Purity	Form
American Elements	Ytterbium(III) Chloride, Anhydrous, Ultra Dry	Up to 99.9999% (6N)	Powder
Sigma-Aldrich	Ytterbium(III) Chloride, anhydrous	99.9%	Powder
Strem Chemicals	Ytterbium(III) Chloride, anhydrous (99.9%-Yb) (REO)	99.9%	
ALB Materials, Inc.	Ytterbium Chloride	White crystalline form	
ProChem, Inc.	Ytterbium(III) Chloride, anhydrous	99.9%	Powder
Xinglu Chemical	Ytterbium Chloride	99% - 99.9999%	

This table is not exhaustive and represents a sample of commercially available products. Purity grades and available forms are subject to change and may vary between suppliers.

## Physicochemical Properties

A summary of the key physicochemical properties of both ytterbium(II) and ytterbium(III) chloride is provided below for easy comparison.

Property	Ytterbium(II) Chloride (YbCl <sub>2</sub> )	Ytterbium(III) Chloride (YbCl <sub>3</sub> )
CAS Number	13874-77-6	10361-91-8 (anhydrous)
Molecular Weight	243.95 g/mol	279.40 g/mol (anhydrous)
Appearance	Green crystals	White powder/crystals
Melting Point	721 °C	875 °C
Boiling Point	1900 °C	
Density	5.27 g/cm <sup>3</sup>	4.06 g/cm <sup>3</sup>
Solubility in Water	Reacts	Soluble

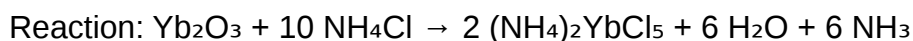
## Experimental Protocols

### Synthesis of Anhydrous Ytterbium(III) Chloride (YbCl<sub>3</sub>) via the Ammonium Chloride Route

The most common and effective method for preparing anhydrous ytterbium(III) chloride is the ammonium chloride route, which starts from ytterbium(III) oxide (Yb<sub>2</sub>O<sub>3</sub>)[2][3]. This method is advantageous as it avoids the formation of highly stable oxychlorides.

#### Methodology:

- **Mixing of Reactants:** Ytterbium(III) oxide is thoroughly mixed with an excess of ammonium chloride (NH<sub>4</sub>Cl). A typical molar ratio is 1:10 (Yb<sub>2</sub>O<sub>3</sub>:NH<sub>4</sub>Cl)[2][3].
- **Formation of the Intermediate Complex:** The mixture is heated in a furnace. The temperature is gradually increased to around 200-250 °C. At this stage, the reactants form an ammonium salt of the pentachloride, (NH<sub>4</sub>)<sub>2</sub>YbCl<sub>5</sub>, along with the evolution of ammonia and water vapor[2][3].



- **Decomposition to Anhydrous YbCl<sub>3</sub>:** The temperature is then raised to 350-400 °C under a high vacuum. This step decomposes the intermediate complex, yielding anhydrous

ytterbium(III) chloride. The byproducts, hydrogen chloride and ammonia, are volatile and removed by the vacuum[2][3].

Reaction:  $(\text{NH}_4)_2\text{YbCl}_5 \rightarrow \text{YbCl}_3 + 2 \text{HCl} + 2 \text{NH}_3$

- Purification by Sublimation: The resulting anhydrous  $\text{YbCl}_3$  can be further purified by sublimation at elevated temperatures (e.g., ~800-900 °C) under a high vacuum. This process removes any remaining non-volatile impurities.

## Synthesis of Ytterbium(II) Chloride ( $\text{YbCl}_2$ ) by Reduction of Ytterbium(III) Chloride

Ytterbium(II) chloride was first prepared by the reduction of ytterbium(III) chloride using hydrogen gas at elevated temperatures[1].

Methodology:

- Preparation of the Reaction Setup: Anhydrous ytterbium(III) chloride is placed in a quartz or ceramic boat within a tube furnace. The system is first purged with an inert gas, such as argon, to remove any air and moisture.
- Reduction with Hydrogen: A stream of dry hydrogen gas ( $\text{H}_2$ ) is then passed over the  $\text{YbCl}_3$ .
- Heating: The furnace temperature is gradually raised. The reduction of  $\text{YbCl}_3$  to  $\text{YbCl}_2$  typically occurs at elevated temperatures.

Reaction:  $2 \text{YbCl}_3 + \text{H}_2 \rightarrow 2 \text{YbCl}_2 + 2 \text{HCl}$ [1]

- Cooling and Handling: After the reaction is complete, the system is cooled down to room temperature under a continuous flow of inert gas. The resulting ytterbium(II) chloride is highly sensitive to air and moisture and must be handled and stored in an inert atmosphere (e.g., in a glovebox).

## Visualizations

The following diagrams illustrate the key synthetic pathways described above.

Caption: Synthesis and Purification Workflow for Anhydrous Ytterbium(III) Chloride.

Caption: Synthesis of Ytterbium(II) Chloride from Ytterbium(III) Chloride.

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## References

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